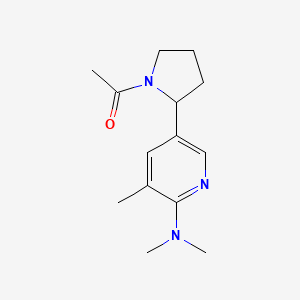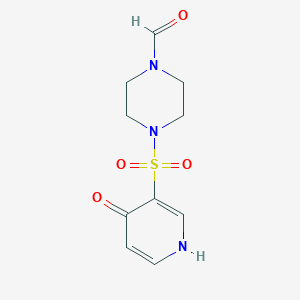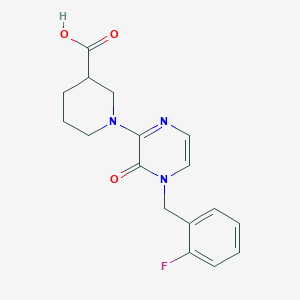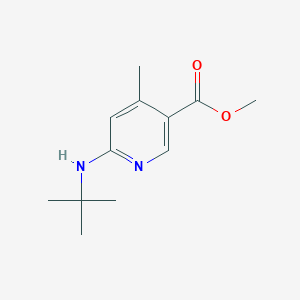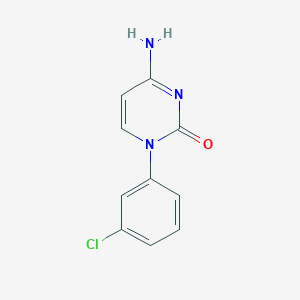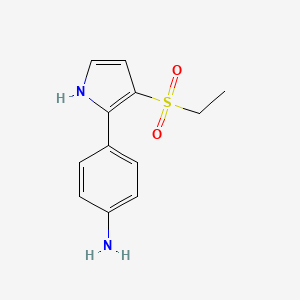
4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(エチルスルホニル)-1H-ピロール-2-イル)アニリンは、ピロール環にエチルスルホニル基とアニリン部分が置換された有機化合物です。
2. 製法
合成経路と反応条件
4-(3-(エチルスルホニル)-1H-ピロール-2-イル)アニリンの合成は、一般的に以下の手順で行われます。
ピロール環の形成: ピロール環は、Paal-Knorr合成によって合成することができます。この合成法では、1,4-ジカルボニル化合物が酸性条件下でアンモニアまたはアミンと反応します。
エチルスルホニル基の導入: エチルスルホニル基は、スルホン化反応によって導入することができます。これは、ピロールをトリエチルアミンなどの塩基の存在下でエチルスルホニルクロリドと反応させることで達成できます。
アニリン部分の付加: 最後の工程では、エチルスルホニル置換ピロールとアニリンをカップリングします。これは、Buchwald-Hartwigアミノ化などのパラジウム触媒クロスカップリング反応を用いて行うことができます。
工業的製法
4-(3-(エチルスルホニル)-1H-ピロール-2-イル)アニリンの工業的生産は、同様の合成経路に従う可能性がありますが、より大規模に行われます。収率と純度を最大化するためには、温度、圧力、溶媒の選択などの反応条件の最適化が必要です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions. This can be achieved by reacting the pyrrole with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Aniline Moiety: The final step involves the coupling of the ethylsulfonyl-substituted pyrrole with aniline. This can be done using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
反応の種類
4-(3-(エチルスルホニル)-1H-ピロール-2-イル)アニリンは、以下の反応を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、ニトロ基(存在する場合)またはスルホニル基を標的にすることができます。
置換: 求電子置換反応は、アニリン環で起こり、さまざまな置換誘導体に導く可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)およびm-クロロ過安息香酸(m-CPBA)があります。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化アルミニウムリチウム(LiAlH₄)などの還元剤を使用できます。
置換: ハロゲン(Cl₂, Br₂)やニトロ化剤(HNO₃)などの試薬は、求電子置換反応に一般的に使用されます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミンまたは還元されたスルホニル誘導体。
置換: ハロゲン化またはニトロ化されたアニリン誘導体。
4. 科学研究への応用
4-(3-(エチルスルホニル)-1H-ピロール-2-イル)アニリンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん性を持つ生物活性化合物としての可能性が調査されています。
医学: 特に特定の酵素や受容体の阻害剤を設計する際に、創薬における潜在的な用途が探求されています。
工業: ポリマーや染料などの先進材料の開発に利用されています。
科学的研究の応用
4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
4-(3-(エチルスルホニル)-1H-ピロール-2-イル)アニリンの作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素または受容体を阻害することによって作用する可能性があります。エチルスルホニル基は、化合物の標的への結合親和性を高める可能性があり、アニリン部分は活性部位の芳香族残基と相互作用する可能性があります。
類似化合物との比較
類似化合物
4-(3-(メチルスルホニル)-1H-ピロール-2-イル)アニリン: エチルスルホニル基ではなく、メチルスルホニル基を持つ類似の構造。
4-(3-(エチルスルホニル)-1H-インドール-2-イル)アニリン: ピロール環ではなく、インドール環が含まれています。
4-(3-(エチルスルホニル)-1H-ピロール-2-イル)フェノール: アニリン部分ではなく、フェノール部分を持つ類似の構造。
独自性
4-(3-(エチルスルホニル)-1H-ピロール-2-イル)アニリンは、ピロール環に結合したエチルスルホニル基とアニリン部分の組み合わせにより、ユニークです。この特定の配置により、異なる化学的および生物学的特性がもたらされる可能性があり、さまざまな用途にとって貴重な化合物となっています。
特性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
4-(3-ethylsulfonyl-1H-pyrrol-2-yl)aniline |
InChI |
InChI=1S/C12H14N2O2S/c1-2-17(15,16)11-7-8-14-12(11)9-3-5-10(13)6-4-9/h3-8,14H,2,13H2,1H3 |
InChIキー |
AEEOHSBFSVMBTF-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


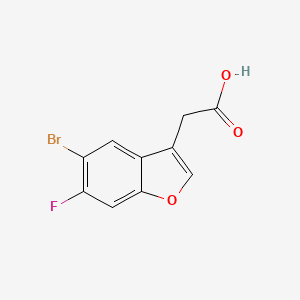
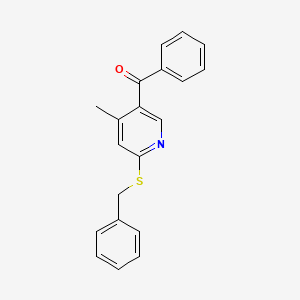
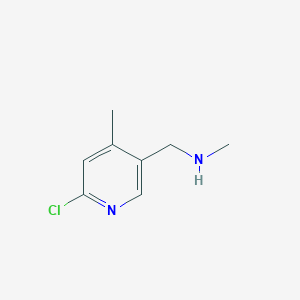
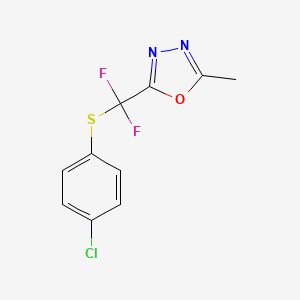
![2-(4-Oxo-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11797968.png)

